molecular formula C10H17N B1265917 4-Azatricyclo[4.3.1.13,8]undecane CAS No. 22776-74-5

4-Azatricyclo[4.3.1.13,8]undecane

Cat. No. B1265917
M. Wt: 151.25 g/mol
InChI Key: CRKHNIDATUGNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04086227

Procedure details

Reaction of 2.5 parts of diphenyl-3-pyridylmethane in 60 parts by volume of cyclohexane with an equivalent amount of butyl lithium at 10° C under nitrogen is followed by the addition of 2.1 parts of 4-(2-chloroethyl)-4-azatricyclo[4.3.1.13,8 ]undecane [preparable by mixing the hydrochloride thereof (U.S. Pat. No. 3,845,038) with excess aqueous sodium carbonate, extracting the mixture with toluene, and consecutively washing the extract with water, drying it over anhydrous sodium sulfate, filtering out the drying agent, and removing the solvent by vacuum distillation]. Quenching of the reaction with water and isolation by extraction with ether, washing, drying and evaporation of solvent provides 4-[3,3-(diphenyl)-3-(3-pyridyl)propyl[-4-azatricyclo[4.3.1.13,8 ]undecane having the following structural formula ##STR52##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
4-(2-chloroethyl)-4-azatricyclo[4.3.1.13,8 ]undecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1([CH:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:9]=[N:10]C=C[CH:13]=2)C=CC=CC=1.C([Li])CCC.ClCCN1CC2CC3CC(CC1C3)C2.Cl>C1CCCCC1>[CH:14]12[CH2:7][CH:8]3[CH2:13][CH:16]([CH2:17][CH:18]([NH:10][CH2:9]3)[CH2:19]1)[CH2:15]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C=1C=NC=CC1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
4-(2-chloroethyl)-4-azatricyclo[4.3.1.13,8 ]undecane
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCN1C2CC3CC(CC(C1)C3)C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
3,845,038) with excess aqueous sodium carbonate, extracting the mixture with toluene
WASH
Type
WASH
Details
consecutively washing the
EXTRACTION
Type
EXTRACTION
Details
extract with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying it over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtering out the drying agent
CUSTOM
Type
CUSTOM
Details
removing the solvent
DISTILLATION
Type
DISTILLATION
Details
by vacuum distillation]
CUSTOM
Type
CUSTOM
Details
Quenching of the reaction with water and isolation by extraction with ether
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporation of solvent

Outcomes

Product
Name
Type
product
Smiles
C12CC3NCC(CC(C1)C3)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.